molecular formula C12H19N5O B6268743 2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1465984-90-0

2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B6268743
CAS No.: 1465984-90-0
M. Wt: 249.3
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Description

2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperazine ring fused to a pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and therapeutic applications .

Properties

CAS No.

1465984-90-0

Molecular Formula

C12H19N5O

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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